3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is a synthetic organic compound categorized under benzofuran derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various scientific applications.
This compound is synthesized through several chemical reactions involving specific precursors, which include benzofuran derivatives and various functional groups. The synthesis process typically involves multiple steps that lead to the formation of the final product in its hydrochloride salt form.
3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride belongs to the class of benzofuran derivatives and is characterized by the presence of an aminomethyl group and a butan-2-one moiety. This classification highlights its potential use in medicinal chemistry and organic synthesis due to its unique structural features.
The synthesis of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride typically involves several key steps:
The industrial production methods would scale up these laboratory syntheses, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography are commonly employed in industrial settings.
The molecular formula of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is , with a molecular weight of 255.74 g/mol.
Property | Data |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 3-(aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride |
InChI | InChI=1S/C13H17NO2.ClH/c1-9(15)12(8-14)7-10-2-3-13-11(6-10)4-5-16-13;/h2-3,6,12H,4-5,7-8,14H2,1H3;1H |
InChI Key | OMVQKPOFMBOBBW-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(CC1=CC2=C(C=C1)OCC2)CN.Cl |
This data provides insights into the compound's potential interactions with biological systems based on its structural features.
The chemical reactivity of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride can be attributed to its functional groups:
The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry applications.
The mechanism of action for 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is largely dependent on its specific biological targets. It may interact with enzymes or receptors within biological systems:
This interaction profile suggests potential therapeutic effects that warrant further investigation.
The physical properties of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride include:
Key chemical properties include:
These properties make it suitable for various scientific applications in research and industry.
3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride has several applications:
These applications highlight its significance in advancing scientific knowledge and developing new therapeutic agents.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3